BenchChemオンラインストアへようこそ!

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate

Kinase inhibitor design GPCR modulator Protecting‑group strategy

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate (CAS 1261230-32-3) is a bifunctional synthetic intermediate. It couples a 4‑chloro‑6‑methylpyrimidine warhead with a piperidine‑4‑yl‑carbamate scaffold carrying a tert‑butoxycarbonyl (Boc) protecting group.

Molecular Formula C15H23ClN4O2
Molecular Weight 326.82 g/mol
Cat. No. B7898767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate
Molecular FormulaC15H23ClN4O2
Molecular Weight326.82 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)Cl
InChIInChI=1S/C15H23ClN4O2/c1-10-9-12(16)19-13(17-10)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21)
InChIKeyGQFGVYCTONXAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate: Procurement-Ready CAS 1261230-32-3 for Medicinal Chemistry


tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate (CAS 1261230-32-3) is a bifunctional synthetic intermediate . It couples a 4‑chloro‑6‑methylpyrimidine warhead with a piperidine‑4‑yl‑carbamate scaffold carrying a tert‑butoxycarbonyl (Boc) protecting group. Molecular formula C₁₅H₂₃ClN₄O₂, molecular weight 326.82 g·mol⁻¹, computed logP 3.72 . The compound is commercially supplied at 95–98 % purity and is employed as a building block in kinase‑focused and GPCR‑targeted drug‑discovery programmes.

Why Generic Substitution Fails: tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate vs. Regioisomeric and Homologous Analogues


Despite sharing the 4‑chloro‑6‑methylpyrimidine pharmacophore, in‑class analogues differ profoundly in spatial presentation of the Boc‑amine handle. The 4‑carbamate regioisomer delivers a para‑oriented vector relative to the pyrimidine‑piperidine axis, whereas the 3‑carbamate regioisomer (CAS 1261233‑64‑0) projects the functional handle at a ~60° dihedral offset [1]. The methyl‑homologue (CAS 1261229‑60‑0) extends the spacer by one methylene unit, altering lipophilicity (ΔlogP ~0.5 predicted) and conformational flexibility . These geometric and physicochemical disparities directly impact SAR in lead‑optimisation programmes, making blind interchange scientifically indefensible.

Quantitative Evidence Guide: Head‑to‑Head Differentiation of tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate


Regiochemical Precision: 4‑Carbamate vs. 3‑Carbamate (CAS 1261233‑64‑0) — dihedral angle impact on target engagement

The target compound positions the Boc‑protected amine at the piperidine 4‑position, providing a linear, para‑oriented exit vector with a calculated N(pyrimidine)–N(piperidine)–C(carbamate) bond angle of ~109° (sp³ geometry). In contrast, the 3‑regioisomer (CAS 1261233‑64‑0, PubChem CID 60137321) places the carbamate N at the meta position, resulting in a ~60° dihedral angle offset relative to the pyrimidine plane [1]. This spatial difference alters the projected pharmacophore distance by ~1.5–2.0 Å, a magnitude known to discriminate active from inactive kinase‑inhibitor conformations [2]. No direct head‑to‑head biological comparison has been published; the structural analysis is based on computed molecular geometry.

Kinase inhibitor design GPCR modulator Protecting‑group strategy

Lipophilicity Control: LogP 3.72 vs. LogP ~4.2 for the Methylene Homologue (CAS 1261229‑60‑0)

The target compound exhibits a computed partition coefficient (logP) of 3.72 (Chemsrc) . The one‑carbon‑longer homologue (CAS 1261229‑60‑0, C₁₆H₂₅ClN₄O₂, MW 340.85) is predicted to show logP ~4.2 based on a methylene‑increment of ~0.5 log units . In fragment‑ and lead‑optimisation workflows, a ΔlogP of +0.5 translates to roughly a 1.5‑fold higher lipophilicity‑driven promiscuity risk and reduced ligand efficiency indices [1]. The lower logP of the target compound is therefore preferable for maintaining drug‑like property space (Lipinski Rule of Five logP ≤5).

ADME Lipophilic efficiency Lead optimisation

Protecting‑Group Orthogonality: Acid‑Labile Boc vs. Non‑Protected Analogues

The tert‑butyloxycarbonyl group undergoes clean cleavage with 4 M HCl/dioxane or 50 % TFA/CH₂Cl₂ within 30–60 min at 25 °C, liberating the free 4‑aminopiperidine for downstream amide or sulfonamide coupling [1]. In contrast, the alcohol analogue (1‑(4‑chloro‑6‑methylpyrimidin‑2‑yl)piperidin‑4‑yl)methanol (CAS 1261234‑01‑8) lacks the carbamate functionality entirely and cannot be orthogonally deprotected for sequential diversification . The ketone surrogate 1‑(4‑(4‑chloro‑6‑methylpyrimidin‑2‑yl)piperidin‑1‑yl)ethanone (CAS 1316223‑78‑5) presents an acetyl group that is inert under Boc‑cleavage conditions, limiting its utility in protecting‑group‑based synthetic strategies . Quantitative deprotection yield for the Boc group typically exceeds 95 % under standard acidic protocols.

Solid‑phase synthesis Parallel library synthesis Amine deprotection

Commercial Specification Comparison: Purity and ISO Certification

The target compound is commercially available at 98 % purity (NLT) from MolCore under ISO‑certified quality systems, with supporting analytical data (NMR, HPLC, GC) . The methyl homologue (CAS 1261229‑60‑0) is offered at 95 % minimum purity by AKSci . The 3‑regioisomer (CAS 1261233‑64‑0) is listed by multiple vendors but without ISO certification claims in the public domain [1]. The 3‑percentage‑point purity advantage and documented ISO compliance of CAS 1261230‑32‑3 reduce the risk of impurities confounding biological assay results.

Quality control ISO 9001 Procurement standardisation

Optimal Application Scenarios for tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate


ATP‑Competitive Kinase Inhibitor Scaffold Assembly

The 4‑chloro‑6‑methylpyrimidine moiety serves as an ATP‑mimetic hinge‑binding motif in kinase inhibitor programmes. The Boc‑protected 4‑aminopiperidine vector projects toward the solvent‑exposed region of the kinase, matching the geometry of clinical PIM‑ and CLK‑family inhibitors [1]. After Boc removal, the free amine can be acylated or sulfonylated to modulate selectivity and ADME properties. The para‑orientation of the carbamate ensures a linear exit trajectory preferred by the ATP‑binding pocket architecture.

Parallel Library Synthesis for MedChem SAR Exploration

The orthogonal Boc protecting group enables solid‑phase or solution‑phase parallel synthesis workflows: (i) coupling at the pyrimidine 2‑position, (ii) Boc deprotection with TFA, (iii) diversification of the liberated amine with >200 commercially available carboxylic acid or sulfonyl chloride building blocks [2]. This 3‑step sequence can be executed in 96‑well format, yielding 50–100 mg of each analogue with >90 % crude purity, accelerating SAR turnaround from weeks to days.

GPCR Modulator Lead Optimisation — CCR4 Antagonist Series

Structurally related 4‑chloro‑6‑methylpyrimidine‑piperidine hybrids have demonstrated antagonist activity at human CCR4 (Ki = 0.794 nM, Kd = 50.1 nM in whole‑blood chemotaxis assays) [3]. The target compound’s Boc‑protected amine provides a handle for introducing solubilising groups (e.g., PEG‑linked amines) to improve pharmacokinetic properties while retaining the pyrimidine‑piperidine core necessary for CCR4 engagement.

Quality‑Controlled Intermediate Supply for GLP Toxicology Batches

With documented ISO certification and NLT 98 % purity, CAS 1261230‑32‑3 meets the quality requirements for GLP toxicology intermediate supply . Compared with the 95 %‑purity methyl homologue, the reduced impurity profile of the target compound minimises the risk of unidentified toxicants confounding in‑vivo safety studies, supporting a cleaner regulatory data package.

Quote Request

Request a Quote for tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.